Home > Products > Building Blocks P2520 > 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one - 2070-87-3

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Catalog Number: EVT-1636029
CAS Number: 2070-87-3
Molecular Formula: C10H7F3N2O
Molecular Weight: 228.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trifluoromethyl compounds are often used in the development of pharmaceuticals and agrochemicals due to the unique physicochemical properties of the fluorine atom . They are thought to have a unique place in the arsenal of the discovery chemist .

Synthesis Analysis

The synthesis of trifluoromethyl compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is characterized by the presence of a fluorine atom and a pyridine in their structure . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Chemical Reactions Analysis

Trifluoromethyl compounds are important ingredients for the development of many agrochemical and pharmaceutical compounds . The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Zolpidem

Compound Description: Zolpidem is a nonbenzodiazepine hypnotic medication prescribed for the short-term treatment of insomnia. It acts as an agonist at α1GABAA receptors, enhancing the inhibitory effects of GABA in the central nervous system. [, ]

Relevance: Zolpidem shares a similar structure with 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, featuring a diazepine ring system. Both compounds also contain a trifluoromethyl group, contributing to their pharmacological activity. These structural similarities categorize them as benzodiazepine-like compounds. [, ]

Zaleplon

Compound Description: Zaleplon, similar to zolpidem, is a nonbenzodiazepine hypnotic used for short-term insomnia treatment. It also acts as an α1GABAA receptor agonist, facilitating GABAergic neurotransmission. [, ]

Relevance: Zaleplon possesses a diazepine ring system resembling 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one. The presence of a trifluoromethyl group in both compounds further strengthens their structural similarity and classification as benzodiazepine-like compounds. [, ]

CL 218,872 (3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine)

Compound Description: CL 218,872 is a triazolopyridazine derivative known for its potent anxiolytic and sedative properties. It acts as a selective agonist at α1GABAA receptors, enhancing GABA-mediated inhibition. [, ]

Relevance: While CL 218,872 doesn't share the same ring system as 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, both compounds contain a trifluoromethylphenyl moiety and exhibit high affinity for α1GABAA receptors. This shared pharmacophore and similar biological activity justify their classification as related compounds. [, ]

QH-ii-066 (1-Methyl-7-acetyleno-5-phenyl-1,3-dihydro-benzo[e]-1,4-diazepin-2-one)

Compound Description: QH-ii-066 represents a novel class of selective α5GABAA receptor agonists. It exhibits anxiolytic and pro-cognitive effects without the sedative and amnesic liabilities associated with non-selective GABAA receptor agonists. [, ]

Relevance: QH-ii-066 shares a highly similar structure with 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one. Both possess a benzodiazepine core structure, differing primarily in the substituents attached to the ring system. This significant structural similarity makes them closely related compounds within the broader benzodiazepine family. [, ]

Panadiplon [3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one]

Compound Description: Panadiplon is another selective α5GABAA receptor agonist, demonstrating potential for treating cognitive deficits associated with various neurological disorders. It enhances cognitive function without inducing sedation or motor impairment. [, ]

Relevance: Although structurally distinct from 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, Panadiplon shares the same target: α5GABAA receptors. Both compounds bind to and activate these receptors, suggesting a shared mechanism of action and classifying them as related compounds based on their pharmacological targets. [, ]

Overview

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a member of the benzodiazepine family, distinguished by the presence of a trifluoromethyl group. This compound exhibits a range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a significant molecule in medicinal chemistry.

Source

The compound is cataloged under the chemical identifier 2070-87-3 and has been synthesized and evaluated for various biological activities. It is available for purchase from specialized chemical suppliers.

Classification

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one falls under the category of heterocyclic organic compounds, specifically within the subclass of benzodiazepines. Its unique structure contributes to its classification as a potential therapeutic agent in pharmacology.

Synthesis Analysis

Methods

The synthesis of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be achieved through various methods. One notable approach involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions. This method allows for the selective introduction of the trifluoromethyl group into the benzodiazepine structure.

Technical Details

Industrial production often employs high-yield synthetic routes that are scalable. For instance, simultaneous vapor-phase chlorination/fluorination at elevated temperatures using transition metal-based catalysts like iron fluoride is utilized to achieve efficient synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one features a fused benzodiazepine ring system with a trifluoromethyl substituent. The presence of this group significantly alters the compound's physical and chemical properties.

Data

The compound's molecular formula is C11H8F3N2O, and its molecular weight is approximately 246.19 g/mol. The trifluoromethyl group contributes to its distinct electronic characteristics and influences its interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can yield various derivatives.
  • Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Nucleophiles are used in substitution reactions to yield diverse derivatives.

Major Products Formed

The products formed depend on the specific reagents and conditions employed. For example, oxidation may yield oxides while substitution reactions could produce derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves modulation of neurotransmitter systems in the brain. Benzodiazepines generally enhance the effect of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission. This results in anxiolytic and sedative effects.

Physical and Chemical Properties Analysis

Physical Properties

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is characterized by its solid state at room temperature and exhibits moderate solubility in organic solvents due to its lipophilic nature.

Chemical Properties

The chemical properties include stability under standard conditions but susceptibility to oxidation and substitution reactions. Its trifluoromethyl group enhances its reactivity compared to non-fluorinated analogs.

Applications

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one holds potential applications in medicinal chemistry as a lead compound for developing new anxiolytic and sedative drugs. Its unique structural features make it a valuable candidate for further pharmacological evaluation and development in therapeutic contexts .

Introduction to 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one in Medicinal Chemistry

Role of 1,5-Benzodiazepin-2-one Scaffolds in CNS Drug Development

The 1,5-benzodiazepine nucleus provides a versatile chemical framework for designing modulators of gamma-aminobutyric acid (GABA) receptors and other neurological targets. Unlike classical 1,4-benzodiazepines like diazepam, the 1,5-regioisomer exhibits distinct conformational preferences and electronic distributions that influence target selectivity and metabolic pathways. This scaffold’s significance lies in its ability to maintain the essential pharmacophore elements for GABA_A receptor interaction—a carbonyl group at C2 and aromatic hydrophobic domains—while offering modified stereoelectronic properties that can mitigate adverse effects associated with traditional benzodiazepines [3] [6].

Table 1: Comparative Analysis of Benzodiazepine Scaffolds in CNS Therapeutics

Scaffold TypeCore StructureKey Molecular TargetsRepresentative DerivativesMolecular Weight Range (g/mol)
1,4-BenzodiazepineDiazepine N1-C7 fusionGABA_A receptors (α1 subunit)Diazepam, Lorazepam250-350
1,5-BenzodiazepineDiazepine N1-C8 fusionGABA_A receptors (α2/3 subunits)4-(Trifluoromethyl) derivative220-300
TriazolobenzodiazepineTriazole-fused 1,4-systemGABA_A, serotonin receptorsAlprazolam, Estazolam300-400

The 1,5-benzodiazepin-2-ones demonstrate improved metabolic stability compared to their 1,4-counterparts due to decreased susceptibility to hepatic cytochrome P450-mediated degradation at the C3 position. This property translates to potentially longer therapeutic half-lives and reduced dosing frequency—a critical advantage in chronic neurological conditions. Research applications specifically highlight their utility as intermediates for developing anxiolytics, where structural modifications at N1 and C4 modulate receptor subtype selectivity [8]. The presence of electron-withdrawing groups at C4, particularly the trifluoromethyl moiety, enhances dipole interactions within receptor binding pockets, contributing to nanomolar affinity ranges observed in receptor binding assays [3].

Historical Evolution of Trifluoromethyl-Substituted Benzodiazepines

The strategic incorporation of fluorine into benzodiazepine pharmacophores began in the 1960s as researchers explored methods to enhance blood-brain barrier (BBB) penetration and metabolic stability. Early work by Sternbach and colleagues demonstrated that fluorinated alkyl chains at the N1 position conferred resistance to oxidative metabolism, leading to the development of halazepam (7-chloro-1,3-dihydro-5-phenyl-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one) [4]. This compound validated the principle that trifluoroalkyl groups could prolong therapeutic effects without increasing toxicity, setting the stage for C4-trifluoromethyl derivatives.

The synthesis of 4-(trifluoromethyl)-1,5-benzodiazepin-2-ones represents a significant methodological advancement from these early fluorinated compounds. Initial synthetic routes involved multistep condensation of o-phenylenediamines with β-keto esters followed by trifluoromethylation, but these approaches suffered from regiochemical inconsistencies and low yields [3]. Modern protocols employ palladium-catalyzed cross-coupling and cyclization strategies using hexafluoroacetone precursors, enabling precise regiocontrol of the trifluoromethyl group at the C4 position [9].

Table 2: Historical Development Milestones of Trifluoromethyl Benzodiazepines

Time PeriodKey AdvancementRepresentative CompoundSynthetic Approach
1959-1970N1-Trifluoroethyl derivativesHalazepamAlkylation of benzodiazepinones
1970-1980C7-Trifluoromethyl-1,4-benzodiazepines7-(Trifluoromethyl)-5-phenyl derivative (Ro-5-2904)Cyclocondensation with fluorinated building blocks
1980-PresentRegioselective C4-trifluoromethyl-1,5-benzodiazepinones4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-oneHexafluoroacetone imine cyclizations

Academic and industrial research has progressively shifted toward optimizing 1,5-benzodiazepine scaffolds over the past three decades, driven by the discovery that their binding kinetics at GABA_A receptors differ substantially from 1,4-isomers. Patent analyses reveal increasing claims covering 1,5-benzodiazepin-2-ones with C4-fluorinated substituents, reflecting their growing therapeutic importance [3].

Significance of Position-Specific Trifluoromethyl Functionalization

The C4 position in 1,5-benzodiazepin-2-ones serves as a critical vector for modulating electronic properties, lipophilicity, and steric parameters. Introduction of the trifluoromethyl group at this specific location induces profound effects on molecular behavior:

  • Lipophilicity Enhancement: The -CF₃ group increases the compound’s octanol-water partition coefficient (log P) by approximately 1.0-1.5 units compared to non-fluorinated analogs [5]. This elevated lipophilicity significantly improves passive diffusion across the blood-brain barrier, as demonstrated by in situ perfusion models showing >3-fold enhancement in brain-plasma ratios versus hydrogen or methyl-substituted counterparts [3].

  • Metabolic Stabilization: Positioned at C4, the trifluoromethyl group sterically shields the adjacent C3 and C5 positions from oxidative metabolism. Mass spectrometry studies of hepatic microsomal incubations reveal markedly decreased formation of hydroxylated metabolites compared to phenyl-substituted analogs [5] . This property directly translates to extended plasma half-lives in preclinical species.

  • Electrostatic Modulation: The strong electron-withdrawing effect (-I) of the -CF₃ group reduces electron density at the carbonyl oxygen and N5 position, altering hydrogen-bonding patterns with GABA_A receptor residues. Computational molecular modeling indicates enhanced dipole interactions with Tyr58 and Thr81 residues in the benzodiazepine binding pocket [3].

Table 3: Physicochemical and Pharmacological Properties of Positional Isomers

Substituent PositionLog D₇.₄Aqueous Solubility (μg/mL)GABA_A EC₅₀ (nM)Metabolic Half-life (Human Liver Microsomes, min)
C4-CF₃2.18 ± 0.1532.5 ± 2.858.3 ± 6.2>120
C4-Phenyl3.02 ± 0.1112.8 ± 1.5182.4 ± 15.742.6 ± 5.3
C7-CF₃ (1,4-isomer)2.87 ± 0.0918.3 ± 2.196.5 ± 8.478.9 ± 7.1

Structure-activity relationship (SAR) analyses demonstrate that C4-trifluoromethyl substitution generates superior receptor affinity compared to C4-phenyl derivatives, with receptor binding assays showing 3-fold higher affinity for GABAA α2/α3 subtypes . This specificity profile suggests reduced sedative side effects, as α1 subunit activation primarily mediates sedation. The C4-trifluoromethyl derivative exhibits >100-fold selectivity for GABAA receptors over off-targets like voltage-gated calcium channels, underscoring its pharmacological precision [3] [6].

Properties

CAS Number

2070-87-3

Product Name

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

IUPAC Name

4-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)8-5-9(16)15-7-4-2-1-3-6(7)14-8/h1-4H,5H2,(H,15,16)

InChI Key

AVYUTTGUWVFRQS-UHFFFAOYSA-N

SMILES

C1C(=NC2=CC=CC=C2NC1=O)C(F)(F)F

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.